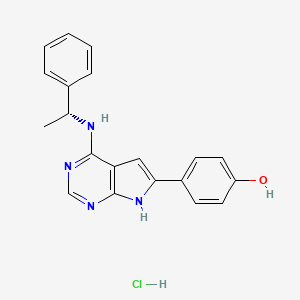
PKI-166 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorhydrate de PKI 166 : est un inhibiteur puissant de la tyrosine kinase du récepteur du facteur de croissance épidermique. Il a une concentration inhibitrice (CI50) de 0,7 nanomolaire, ce qui le rend très efficace pour bloquer l'activité de ce récepteur . Ce composé est connu pour sa sélectivité, affichant une sélectivité supérieure à 3000 fois par rapport à un panel de kinases sérine/thréonine . Le chlorhydrate de PKI 166 s'est avéré prometteur pour réduire les métastases et l'angiogenèse dans des modèles murins de cancer du pancréas .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse du chlorhydrate de PKI 166 implique la préparation de la structure principale, qui est un dérivé de la pyrrolo[2,3-d]pyrimidine. La voie de synthèse comprend généralement les étapes suivantes :
Formation du noyau pyrrolo[2,3-d]pyrimidine : Cela implique la cyclisation de précurseurs appropriés dans des conditions contrôlées.
Réactions de substitution : Introduction de groupes fonctionnels tels que les groupes phényle et hydroxyle à des positions spécifiques sur la structure principale.
Formation du chlorhydrate : L'étape finale consiste à convertir la base libre en son sel de chlorhydrate par traitement avec de l'acide chlorhydrique.
Méthodes de production industrielle : La production industrielle de chlorhydrate de PKI 166 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :
Synthèse en batch : Des réacteurs à grande échelle sont utilisés pour effectuer les réactions de cyclisation et de substitution.
Purification : Le produit brut est purifié en utilisant des techniques telles que la recristallisation ou la chromatographie.
Contrôle de la qualité : Le produit final est soumis à des tests rigoureux de contrôle de la qualité pour garantir sa pureté et son efficacité.
Analyse Des Réactions Chimiques
Types de réactions : Le chlorhydrate de PKI 166 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle phénolique peut être oxydé pour former des dérivés quinoniques.
Réduction : Le groupe nitro, s'il est présent, peut être réduit en amine.
Substitution : Les cycles aromatiques peuvent subir des réactions de substitution électrophile.
Réactifs et conditions courantes :
Oxydation : Des réactifs tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés en milieu acide.
Réduction : Hydrogénation catalytique en utilisant du palladium sur charbon ou réduction chimique en utilisant du borohydrure de sodium.
Substitution : Réactifs électrophiles tels que le brome ou l'acide nitrique dans des conditions contrôlées de température et de solvant.
Principaux produits :
Oxydation : Dérivés quinoniques.
Réduction : Amines.
Substitution : Composés aromatiques halogénés ou nitrés.
Applications de la recherche scientifique
Le chlorhydrate de PKI 166 a une large gamme d'applications de recherche scientifique :
Chimie : Utilisé comme composé outil pour étudier l'inhibition de la tyrosine kinase du récepteur du facteur de croissance épidermique.
Biologie : Investigé pour ses effets sur les voies de signalisation cellulaire et les processus cellulaires tels que l'apoptose et la prolifération.
Médecine : Exploré comme agent thérapeutique potentiel pour le traitement des cancers, en particulier ceux avec des récepteurs du facteur de croissance épidermique surexprimés.
Industrie : Utilisé dans le développement de nouveaux médicaments et de stratégies thérapeutiques ciblant la voie du récepteur du facteur de croissance épidermique.
Mécanisme d'action
Le chlorhydrate de PKI 166 exerce ses effets en inhibant l'activité de la tyrosine kinase du récepteur du facteur de croissance épidermique. Cette inhibition bloque les voies de signalisation en aval qui sont impliquées dans la prolifération cellulaire, la survie et l'angiogenèse . Le composé se lie au site de liaison de l'adénosine triphosphate du récepteur, empêchant son activation et la phosphorylation subséquente des cibles en aval . Cela conduit à l'induction de l'apoptose et à l'inhibition de la croissance tumorale .
Applications De Recherche Scientifique
PKI 166 hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of epidermal growth factor receptor tyrosine kinase.
Biology: Investigated for its effects on cell signaling pathways and cellular processes such as apoptosis and proliferation.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers, particularly those with overexpressed epidermal growth factor receptors.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the epidermal growth factor receptor pathway.
Mécanisme D'action
PKI 166 hydrochloride exerts its effects by inhibiting the activity of the epidermal growth factor receptor tyrosine kinase. This inhibition blocks the downstream signaling pathways that are involved in cell proliferation, survival, and angiogenesis . The compound binds to the adenosine triphosphate-binding site of the receptor, preventing its activation and subsequent phosphorylation of downstream targets . This leads to the induction of apoptosis and inhibition of tumor growth .
Comparaison Avec Des Composés Similaires
Le chlorhydrate de PKI 166 est unique par sa forte sélectivité et sa puissance en tant qu'inhibiteur de la tyrosine kinase du récepteur du facteur de croissance épidermique. Des composés similaires comprennent :
Gefitinib : Un autre inhibiteur du récepteur du facteur de croissance épidermique avec une structure chimique différente, mais un mécanisme d'action similaire.
Erlotinib : Un inhibiteur de la tyrosine kinase utilisé dans le traitement du cancer du poumon non à petites cellules.
Lapatinib : Un inhibiteur double du récepteur du facteur de croissance épidermique et du récepteur 2 du facteur de croissance épidermique humain.
Le chlorhydrate de PKI 166 se distingue par sa sélectivité et sa puissance supérieures par rapport à ces composés similaires .
Propriétés
IUPAC Name |
4-[4-[[(1R)-1-phenylethyl]amino]-7H-pyrrolo[2,3-d]pyrimidin-6-yl]phenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O.ClH/c1-13(14-5-3-2-4-6-14)23-19-17-11-18(24-20(17)22-12-21-19)15-7-9-16(25)10-8-15;/h2-13,25H,1H3,(H2,21,22,23,24);1H/t13-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPTWAAIZEGWMGX-BTQNPOSSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=NC=NC3=C2C=C(N3)C4=CC=C(C=C4)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC2=NC=NC3=C2C=C(N3)C4=CC=C(C=C4)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazole](/img/structure/B3014310.png)

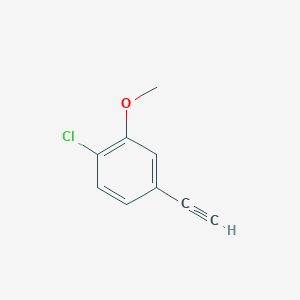
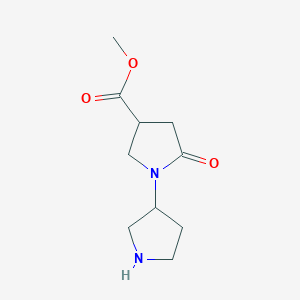
![N'-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B3014315.png)

![tert-Butyl 3-hydroxy-3-[(pyridin-2-yl)methyl]azetidine-1-carboxylate](/img/structure/B3014318.png)
![ethyl 5-(5-chloro-2-methoxybenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3014319.png)
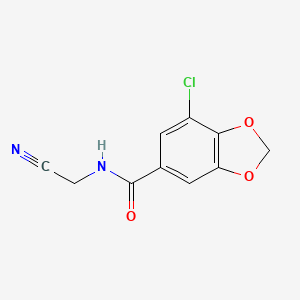

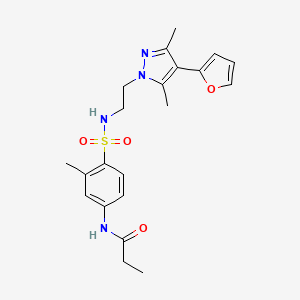
![2-[(1-{[1,1'-Biphenyl]-4-carbonyl}pyrrolidin-3-yl)oxy]quinoxaline](/img/structure/B3014326.png)
![2-{[1-(5-chloropyrimidin-2-yl)azetidin-3-yl]methyl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B3014328.png)

